Product packaging for gentamicin C1 sulfate(Cat. No.:CAS No. 38539-12-7)

gentamicin C1 sulfate

Cat. No.: B1655573
CAS No.: 38539-12-7
M. Wt: 575.7 g/mol
InChI Key: NWQISSNHRDDWRM-FDJABWOBSA-N
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Description

Contextualization within Aminoglycoside Antibiotics Research

Gentamicin (B1671437) C1 sulfate (B86663) is a specific component of the broader gentamicin complex, which belongs to the aminoglycoside class of antibiotics. mdpi.comtandfonline.com Aminoglycosides are a group of potent, broad-spectrum, bactericidal antibiotics that are particularly effective against a wide array of aerobic Gram-negative and some Gram-positive bacteria. mdpi.commdpi.com They function by binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and ultimately leads to bacterial cell death. wikipedia.org

Discovered in the early 1960s from the bacterium Micromonospora purpurea, gentamicin remains a crucial medication and is included in the World Health Organization's List of Essential Medicines. wikipedia.orgnih.gov Its sulfate salt is a polar, hydrophilic drug. mdpi.com In academic and molecular biology research, gentamicin is also utilized as a heat-stable antibacterial agent to prevent contamination in sterile cell and tissue cultures. wikipedia.org The research into individual components like gentamicin C1 is driven by the need to understand the structure-activity relationships within the complex and to potentially develop derivatives with improved efficacy or reduced side effects. mdpi.com

Gentamicin C Complex: Compositional Nuances and Research Significance of Gentamicin C1

The clinically used gentamicin is not a single entity but a complex mixture of several related compounds. tandfonline.comdavidpublisher.com The major, and most clinically relevant, components belong to the gentamicin C complex, which constitutes approximately 80% of the mixture and exhibits the highest antibacterial activity. wikipedia.org This complex is primarily composed of five C-subtypes: C1, C1a, C2, C2a, and C2b. mdpi.comwikipedia.org The exact ratio of these components can vary depending on the manufacturing and purification processes. mdpi.comdavidpublisher.com According to the European Medicines Agency, a typical composition is 25–45% C1, 10–30% C1a, and 35–55% for the combination of C2, C2a, and C2b. mdpi.com

The primary structural differences among the major gentamicin C-subtypes lie in the pattern of methylation at the C-6' position of the purpurosamine ring (also referred to as Ring I). mdpi.comresearchgate.netpnas.org These seemingly minor structural modifications distinguish each component and influence their biological properties. mdpi.comnih.gov

Gentamicin C1 is unique in this group due to being methylated at both the C-6' carbon and the N-6' nitrogen. nih.govnih.gov

Below is a table summarizing the structural distinctions at the 6' position for the main C-subtypes.

ComponentR¹ (at C-6')R² (at N-6')
Gentamicin C1 -CH₃-CH₃
Gentamicin C1a -H-H
Gentamicin C2 -CH₃-H
Gentamicin C2a -H-H
Gentamicin C2b -H-CH₃

This table is based on information regarding methylation patterns at the 6' position of the purpurosamine ring. mdpi.comwikipedia.org

The dual methylation pattern of gentamicin C1 has significant implications for its biological activity and is a key focus of research. nih.gov This specific structure influences its interaction with bacterial ribosomes and its susceptibility to bacterial resistance mechanisms.

Studies comparing the binding affinities of the C-components to ribosomal RNA have shown that gentamicin C1 binds with a lower affinity compared to C1a and C2. embopress.org The addition of a methyl group to the 6'-amino group, a feature of C1, appears to reduce this binding affinity. embopress.org

Furthermore, the methylation at the 6'-position affects how the antibiotic is recognized by aminoglycoside-modifying enzymes (AMEs), a primary cause of bacterial resistance. nih.gov For example, the AAC(6')-Ib enzyme shows high activity against C1a and C2 but low activity against C1. researchgate.net The N-methylation present in C1 appears to confer a degree of protection against certain modifying enzymes. nih.gov Research also indicates that the N6' methylation in gentamicin C1, when compared to gentamicin C2, is associated with reduced ototoxicity (damage to the ear). nih.govpnas.org This has led to the suggestion that this site is a candidate for further chemical modification to create less toxic antibiotics. pnas.org While some studies have noted small differences in potency, with C1 being slightly less potent than C1a against certain strains, these are often not considered clinically significant as the inhibitory concentrations remain low. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H45N5O11S B1655573 gentamicin C1 sulfate CAS No. 38539-12-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQISSNHRDDWRM-FDJABWOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191866
Record name Gentamicin C1 sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38539-12-7
Record name Gentamicin C1 sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038539127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gentamicin C1 sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GENTAMICIN C1 SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLI0S741IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action and Target Interactions of Gentamicin C1 Sulfate

Elucidation of Ribosomal Binding Site and Conformational Dynamics

The efficacy of gentamicin (B1671437) C1 sulfate (B86663) as an antibiotic is rooted in its precise interaction with the bacterial ribosome, specifically the small 30S subunit. This interaction is a complex process involving specific binding sites and dynamic conformational changes within the ribosomal RNA (rRNA).

Interaction with the 30S Ribosomal Subunit

Gentamicin C1 sulfate, along with other components of the gentamicin C complex (C1a and C2), binds to the 30S ribosomal subunit. embopress.orgsplisense.comresearchgate.net However, these components exhibit different binding affinities. Research has demonstrated that gentamicin C1 binds with a weaker affinity compared to gentamicin C1a and C2. splisense.comembopress.org Chemical probing experiments, which map the interaction sites of drugs on the ribosome, reveal that a significantly higher concentration of gentamicin C1 (100 μM) is required to detect a binding footprint, compared to gentamicin C1a (1 μM) and C2 (10 μM). embopress.orgresearchgate.net This difference in binding affinity correlates with their relative effectiveness in inhibiting protein synthesis in vitro. embopress.org Despite these differences in affinity, all three components share a common binding site on the 30S subunit. embopress.orgembopress.org

Binding Characteristics of Gentamicin C Components to the Ribosomal A-Site

Gentamicin ComponentConcentration for Ribosomal Footprint (on 30S subunit)Dissociation Constant (Kd) with A-site RNA (at 4°C)Relative Binding Affinity
Gentamicin C1a1 μM0.01 μMHigh
Gentamicin C210 μM0.025 μMModerate
Gentamicin C1100 μM0.5 μMLow

Specific Binding to 16S rRNA: Helix 44 (h44) and A-site Recognition

The primary target of this compound on the 30S subunit is a highly conserved region of the 16S rRNA known as the aminoacyl-tRNA site (A-site). embopress.orgnih.gov This site is located within a crucial structural element called helix 44 (h44). nih.gov By binding to the A-site, aminoglycosides like gentamicin interfere with the decoding of the genetic message carried by messenger RNA (mRNA). embopress.orgnih.gov

Structural studies have revealed that gentamicin binds within the major groove of the A-site RNA. embopress.orgembopress.orgnih.gov The interaction is directed by specific chemical groups on the gentamicin molecule. Rings I and II of the gentamicin structure are fundamental for directing the specific interactions with the RNA. embopress.orgembopress.orgnih.gov This binding protects specific nucleotide bases within the 16S rRNA from chemical modification, notably A1408 and G1494, confirming the precise location of the interaction within the A-site. embopress.orgembopress.org Ring III, which distinguishes this particular subclass of aminoglycosides, also forms specific contacts with conserved base pairs in the rRNA, further stabilizing the complex. embopress.orgembopress.orgnih.gov

Modulation of Adenosine (B11128) Residues (A1492, A1493) and Ribosomal Function

A critical consequence of gentamicin binding to the A-site is the dynamic rearrangement of two key adenosine residues, A1492 and A1493. nih.gov These residues are essential for ensuring the accuracy of translation. In their active state, they "flip out" from helix 44 to check the correctness of the codon-anticodon pairing between the mRNA and the incoming tRNA.

The binding of gentamicin forces A1492 and A1493 into a conformation that mimics the state of the ribosome when a correct tRNA is bound. nih.gov This drug-induced conformational change essentially locks the A-site into an "on" state, which impairs the ribosome's ability to discriminate between correct (cognate) and incorrect (near-cognate) tRNAs. This stabilization of a specific rRNA conformation is a key element in how gentamicin induces errors in protein synthesis. nih.gov

Translational Interference and Protein Synthesis Inhibition

By binding to the ribosomal A-site and altering its conformation, this compound directly interferes with the process of translation, leading to the synthesis of faulty proteins and ultimately inhibiting bacterial growth.

Mechanisms of mRNA Miscoding and Amino Acid Misincorporation

The primary mechanism of gentamicin's bactericidal action is the induction of mRNA misreading. embopress.orgnih.govpatsnap.comnih.gov By stabilizing the flipped-out conformation of residues A1492 and A1493, the antibiotic lowers the accuracy of the decoding process. This allows near-cognate tRNAs, which would normally be rejected, to be accepted into the A-site, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. nih.gov This leads to the production of non-functional or toxic proteins, which disrupts cellular processes. patsnap.com

Recent studies have shown that aminoglycosides can induce not only single amino acid substitutions but also "error clusters," where multiple incorrect amino acids are incorporated in close succession. nih.gov The prevalence and nature of these misincorporation events depend on the specific aminoglycoside and its ability to inhibit the subsequent movement (translocation) of the ribosome along the mRNA. nih.gov

Premature Termination of Protein Synthesis

In addition to causing amino acid misincorporation, this compound also affects how the ribosome recognizes stop signals in the mRNA. Normally, a premature termination codon (PTC) in an mRNA sequence leads to the halting of translation and the production of a truncated, non-functional protein. However, gentamicin can suppress this process. splisense.commdpi.comnih.govnih.gov

Gentamicin-Induced Amino Acid Misincorporation at Premature Termination Codons (PTCs)

Premature Termination Codon (PTC)Commonly Misincorporated Amino Acids in the Presence of Gentamicin
UGA (Opal)Arginine (R), Tryptophan (W), Cysteine (C)
UAA (Ochre)Tyrosine (Y), Glutamine (Q)
UAG (Amber)Tyrosine (Y), Glutamine (Q)

Contributions of Gentamicin C1 to Overall Ribosomal Perturbation

Biochemical studies have demonstrated that gentamicin C1 binds to the ribosomal A-site RNA with a significantly weaker affinity—20 to 50 times lower—than gentamicin C1a and C2. embopress.orgembopress.orgresearchgate.net This difference in binding affinity directly correlates with its reduced inhibitory effect on in vitro protein synthesis. researchgate.net The structural variations between the components, specifically the methylation patterns on ring I of the aminoglycoside, are responsible for these differences. The presence of a methyl group on the 6'-amino group in gentamicin C1 reduces its binding affinity compared to C1a and C2. embopress.orgnih.gov This N-methylation appears to create steric hindrance that destabilizes a critical hydrogen bond between the 6'-amino group and the N1 of adenine (B156593) 1408 within the A site binding pocket. nih.gov

Table 1: Comparative Binding Affinities of Gentamicin C Components to A-Site RNA

Gentamicin Component Dissociation Constant (Kd) at 4°C Relative Affinity
Gentamicin C1a 0.01 µM Highest
Gentamicin C2 0.025 µM High
Gentamicin C1 0.5 µM Lowest

Data derived from quantitative chemical footprinting experiments on a model A-site RNA oligonucleotide. embopress.org

Investigation of Secondary Intracellular Targets and Broader Cellular Impacts (e.g., Cell Membrane Disruption)

Beyond its primary interaction with the 30S ribosomal subunit, this compound is implicated in a range of broader cellular effects stemming from both secondary target interactions and the downstream consequences of protein synthesis disruption.

Secondary Intracellular Targets Research indicates that gentamicin can bind to a secondary site on the 50S ribosomal subunit near the H69 bridge. mdpi.com This interaction disrupts the termination and recycling stages of translation, further impairing protein synthesis. mdpi.com In eukaryotic cells, which can be affected by gentamicin's toxicity, the compound has been shown to cause significant mitochondrial and endoplasmic reticulum (ER) stress. nih.govresearchgate.net Gentamicin accumulates in these organelles, leading to increased production of reactive oxygen species (ROS), disruption of the mitochondrial respiratory chain, reduced ATP production, and activation of the unfolded protein response (UPR). nih.govresearchgate.netfrontiersin.orgnih.gov

Furthermore, gentamicin can modulate cellular signaling pathways. It acts as an agonist for the extracellular calcium-sensing receptor (CaSR), leading to an increase in cytosolic calcium concentrations. karger.comnih.gov This disruption of calcium homeostasis can trigger various downstream signaling cascades, including those involved in cell contraction and proliferation. karger.comnih.gov Gentamicin has also been shown to directly inhibit the TRPV5 calcium channel, which can contribute to urinary calcium wasting. nih.gov

Broader Cellular Impacts and Cell Membrane Disruption The bactericidal action of gentamicin involves impacts on the cell membrane, although it does not typically cause direct lysis in the manner of a detergent. The initial entry into Gram-negative bacteria involves an electrostatic interaction with the outer membrane, which displaces divalent cations, leading to transient disruptions and increased permeability that allows the drug to enter the cytoplasm. drugbank.com

A more significant, indirect mechanism of membrane damage occurs as a consequence of ribosomal perturbation. The synthesis of aberrant, nonfunctional proteins due to gentamicin-induced mRNA misreading can lead to their insertion into the cell membrane. patsnap.comdrugbank.com This incorporation of faulty proteins disrupts membrane integrity, leading to the leakage of intracellular contents and contributing to cell death. patsnap.comdrugbank.com Studies using model membranes have shown that gentamicin, as a polycation, interacts with negatively charged lipids, altering membrane fluidity and hydration, which may affect the function of transmembrane channels and receptors. nih.govucl.ac.be

Table 2: Summary of Secondary Targets and Broader Cellular Impacts of Gentamicin

Target/Impact Cellular Location Observed Effect
50S Ribosomal Subunit Cytoplasm Binds near H69 bridge, impairing ribosome recycling and translation termination. mdpi.com
Mitochondria Cytoplasm (Eukaryotic) Increased ROS production, disrupted respiration, reduced ATP synthesis, membrane potential collapse. nih.govresearchgate.netfrontiersin.org
Endoplasmic Reticulum (ER) Cytoplasm (Eukaryotic) Induces ER stress and activates the Unfolded Protein Response (UPR). nih.govresearchgate.net
Extracellular Ca-Sensing Receptor (CaSR) Cell Membrane Acts as an agonist, increasing intracellular Ca2+ levels. karger.comnih.gov
TRPV5 Calcium Channel Cell Membrane Direct inhibition of the channel, affecting Ca2+ reabsorption. nih.gov
Bacterial Cell Membrane Cell Envelope Initial electrostatic interaction increases permeability; indirect damage via incorporation of mistranslated proteins. patsnap.comdrugbank.com

Biosynthesis and Biotechnological Production of Gentamicin C1 Sulfate

Enzymology of Gentamicin (B1671437) C Biosynthesis in Micromonospora Species

The biosynthesis of the gentamicin C complex is a testament to the sophisticated enzymatic machinery present in Micromonospora species. A cascade of enzymes, each with a specific catalytic function, works in concert to assemble and modify the gentamicin molecule.

Identification and Characterization of Biosynthetic Gene Clusters

The genetic blueprint for gentamicin production is encoded within a biosynthetic gene cluster (BGC) in Micromonospora echinospora. jst.go.jp The sequencing and analysis of this gene cluster have been instrumental in identifying the genes, and by extension, the enzymes responsible for the synthesis of the gentamicin C complex. jst.go.jppnas.org This cluster contains genes encoding enzymes for the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, glycosyltransferases for the addition of sugar moieties, and a suite of tailoring enzymes that perform crucial modifications. biorxiv.orgresearchgate.net

Notably, not all genes essential for the complete biosynthesis of the gentamicin C complex are located within this primary cluster. A key example is the gene genL, which encodes the terminal 6'-N-methyltransferase. This enzyme is located a significant distance away from the main BGC on the chromosome, a surprising finding that highlights the complexity of genomic organization related to antibiotic production. pnas.orgpnas.orgnih.gov

Table 1: Key Genes in the Gentamicin Biosynthetic Gene Cluster and Their Functions

Gene Encoded Enzyme Function in Gentamicin Biosynthesis
GenD1 C-methyltransferase Catalyzes the 4"-C-methylation of gentamicin A to form gentamicin X2. nih.govpnas.org
GenK C-methyltransferase Catalyzes the 6'-C-methylation of gentamicin X2 to form G418, initiating a major branch of the pathway. pnas.orgresearchgate.net
GenL N-methyltransferase Catalyzes the terminal 6'-N-methylation of gentamicin C1a and C2. cam.ac.ukpnas.orgnih.gov
GenN N-methyltransferase Catalyzes the 3"-N-methylation in the formation of gentamicin A. nih.govpnas.org
GenP Phosphotransferase Involved in the dideoxygenation process of JI-20A and JI-20Ba. pnas.orgacs.orgnih.gov
GenB3 PLP-dependent enzyme Catalyzes the elimination of water and phosphate during dideoxygenation. acs.orgnih.gov
GenB4 PLP-dependent enzyme Involved in double bond migration and reduction during dideoxygenation. acs.orgnih.gov

Elucidation of Precursor Pathways Leading to Gentamicin C Complex

The journey to the final gentamicin C components begins with the formation of a common precursor, gentamicin X2. nih.govresearchgate.net From this crucial branch point, the pathway diverges into two main routes, ultimately leading to the different methylated forms of the gentamicin C complex. researchgate.netresearchgate.net

The biosynthesis branches at the intermediate gentamicin X2. One pathway proceeds directly from gentamicin X2, while the other is initiated by the 6'-C-methylation of gentamicin X2 to form the intermediate G418, a reaction catalyzed by the enzyme GenK. pnas.orgresearchgate.netresearchgate.net Both gentamicin X2 and G418 then undergo a series of analogous enzymatic modifications, including oxidation, transamination, and deoxygenation, to yield the various components of the gentamicin C complex. cam.ac.uknih.gov

A key and unusual step in the later stages of gentamicin biosynthesis is the removal of two hydroxyl groups from ring II of the precursor molecules. acs.orgnih.gov This dideoxygenation process is a concerted effort involving three enzymes: GenP, GenB3, and GenB4. acs.orgnih.gov The process begins with the phosphorylation of the intermediates JI-20A and JI-20B by the phosphotransferase GenP. acs.org Subsequently, the pyridoxal 5'-phosphate (PLP)-dependent enzyme GenB3 catalyzes the elimination of both water and the phosphate group. acs.orgnih.gov Finally, GenB4, another PLP-dependent enzyme, facilitates a double bond shift and subsequent reduction, completing the dideoxygenation and forming gentamicin C1a and C2a. acs.org

Role of Methyltransferases (GenK, GenL) in C1 Formation

Methylation is a decisive factor in determining the final composition of the gentamicin C complex. pnas.orgnih.gov The activities of specific methyltransferases are responsible for the characteristic methylation patterns of the different gentamicin C components, including gentamicin C1.

The final step in the formation of gentamicin C1 is the methylation of the 6'-amino group of gentamicin C2. cam.ac.ukpnas.orgnih.gov This crucial reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase, GenL. pnas.orgnih.gov Similarly, GenL also catalyzes the 6'-N-methylation of gentamicin C1a to produce gentamicin C2b. pnas.orgnih.gov The discovery and characterization of GenL, encoded by a gene located outside the main biosynthetic cluster, was a significant breakthrough in fully elucidating the gentamicin biosynthetic pathway. pnas.orgpnas.orgnih.gov The manipulation of the activity of methyltransferases like GenK and GenL presents a promising strategy for the engineered production of specific gentamicin components. nih.gov

Metabolic Engineering Strategies for Gentamicin C1 Production Optimization

Metabolic engineering has emerged as a powerful tool for optimizing the production of specific gentamicin components, particularly gentamicin C1a, a key precursor for the semi-synthetic antibiotic etimicin. By manipulating the biosynthetic pathway of the producing organism, typically Micromonospora purpurea, researchers can redirect metabolic fluxes towards the desired product, enhancing both specificity and yield.

Gene Deletion and Complementation Studies for Targeted Biosynthesis

The biosynthesis of the gentamicin C complex involves a series of enzymatic steps, with different C-subtypes arising from variations in methylation patterns. Gene deletion and complementation studies have been instrumental in elucidating the functions of specific genes within the gentamicin biosynthetic gene cluster and in engineering strains for the targeted production of gentamicin C1a.

A critical branching point in the pathway determines the synthesis of different C components. The methyltransferase GenK is responsible for the methylation that leads to the production of gentamicin C2, C2a, and C1. In the absence of this methylation, the pathway is directed towards the synthesis of gentamicin C1a and C2b. Therefore, the inactivation of the genK gene is a primary strategy to enrich the production of gentamicin C1a.

Further refinement of the product profile can be achieved by targeting the genL gene. The enzyme GenL is a 6'-N-methyltransferase that converts gentamicin C1a to C2b and gentamicin C2 to C1. By inactivating genL in a strain already deficient in genK, it is possible to create a producer strain that exclusively synthesizes gentamicin C1a. For instance, a genetically engineered strain of M. purpurea with both genK and genL inactivated was shown to produce only gentamicin C1a. nih.govresearchgate.net

Systematic deletion and complementation of other methyltransferase genes, such as genN and genD1, have further clarified their roles in the methylation network of gentamicin biosynthesis. These studies have revealed alternative minor pathways and have been crucial in understanding the complete methylation pattern of gentamicins. This detailed genetic knowledge allows for the rational design of strains with optimized production of specific C-subtypes.

Table 1: Key Genes in Gentamicin C1 Biosynthesis and Their Roles in Metabolic Engineering

GeneEnzyme FunctionImpact of Inactivation on Gentamicin C Profile
genKMethyltransferaseBlocks the pathway to gentamicins C2, C2a, and C1, increasing the flux towards C1a and C2b.
genL6'-N-methyltransferasePrevents the conversion of gentamicin C1a to C2b and C2 to C1.
genNN-methyltransferaseInvolved in the methylation of the C-3" amino group.
genD1C-methyltransferaseCatalyzes methylation at the C-4" position.

This table summarizes the function of key genes involved in the targeted biosynthesis of gentamicin C1a and the effect of their inactivation.

Approaches to Enhance Titer and Specific C-Subtype Secretion

One effective metabolic engineering strategy is the overexpression of glycosyltransferases that link primary metabolism to secondary metabolite biosynthesis. nih.gov Since all gentamicin components are derived from the precursors UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) and UDP-xylose, enhancing the flux of these precursors into the gentamicin pathway can significantly boost production. Overexpression of the glycosyltransferases KanM1 (responsible for UDP-GlcNAc transfer) and GenM2 (responsible for UDP-xylose transfer) in a gentamicin C1a producing strain of Micromonospora echinospora resulted in a 45% increase in the gentamicin C1a titer. nih.gov

Optimization of the fermentation medium is another critical factor for enhancing gentamicin yield. Studies have shown that the composition of the nutrient medium has a significant impact on antibiotic production. For example, optimizing the concentration of soybean meal in the fermentation medium of M. purpurea has been shown to increase the gentamicin titer by 43% while reducing the fermentation time by 35%. nih.gov The addition of certain metal ions, such as CoCl₂, has also been found to significantly boost gentamicin production. nih.gov

Furthermore, precursor feeding strategies can be employed to increase the availability of building blocks for gentamicin biosynthesis. The addition of xylose during the fermentation of a gentamicin C1a-producing strain led to a 31.6% increase in production. nih.gov The stimulatory effect of ammonium, glutamate, and glutamine on gentamicin formation in M. purpurea has also been reported, likely due to their role in the production of 2-deoxystreptamine and glucosamine, key intermediates in the biosynthetic pathway. uam.esuam.es

Table 2: Strategies for Enhancing Gentamicin C1 Titer

StrategyApproachReported Titer Improvement
Metabolic Engineering Overexpression of glycosyltransferases (KanM1 and GenM2)45% increase in gentamicin C1a
Fermentation Optimization Optimization of soybean meal concentration43% increase in total gentamicin
Addition of CoCl₂Significant boost in production
Precursor Feeding Addition of xylose31.6% increase in gentamicin C1a
Addition of ammonium, glutamate, or glutamineProportional stimulation of antibiotic formation

This table outlines various approaches that have been successfully implemented to increase the production yield of gentamicin C1 components.

Mechanisms of Bacterial Resistance to Gentamicin C1 Sulfate

Alterations in Ribosomal Target Sites

Another significant mechanism of resistance involves modifications to the 30S ribosomal subunit, the primary target of gentamicin (B1671437). These alterations prevent the antibiotic from binding to its specific site on the 16S rRNA, thereby allowing protein synthesis to continue unimpeded.

Resistance to aminoglycosides can arise from specific point mutations within the genes that code for the components of the ribosome.

16S rRNA (rrs gene) Mutations: Mutations in the rrs gene, which encodes the 16S rRNA, can directly interfere with aminoglycoside binding. The A-site of the 16S rRNA is the primary binding location for gentamicin. A specific mutation, A1402G (using Borrelia burgdorferi numbering, equivalent to A1408G in E. coli), has been shown to confer resistance to both kanamycin (B1662678) and gentamicin. nih.gov This nucleotide is a critical component of the antibiotic binding pocket, and its alteration can significantly reduce the binding affinity of gentamicin.

Ribosomal Protein S12 (rpsL gene) Mutations: The rpsL gene codes for the ribosomal protein S12, which plays a crucial role in maintaining the accuracy of translation. Mutations in rpsL are a well-known cause of high-level resistance to streptomycin (B1217042). nih.govplos.orgplos.org While primarily associated with streptomycin resistance, certain rpsL mutations can also influence the susceptibility to other aminoglycosides. For instance, some streptomycin-resistant mutants with alterations at codon 88 of the S12 protein have been observed to have a slight increase in susceptibility to gentamicin. nih.gov However, the relationship is complex, and other mutations may have different effects.

A clinically important and increasingly prevalent mechanism of resistance is the enzymatic methylation of the 16S rRNA. nih.govnih.gov This post-transcriptional modification is carried out by plasmid-encoded 16S rRNA methyltransferases (16S-RMTases). mdpi.com

These enzymes, such as ArmA (aminoglycoside resistance methyltransferase), catalyze the transfer of a methyl group to specific nucleotides within the A-site of the 16S rRNA. nih.govmdpi.com The most common target is the N7 position of the guanine (B1146940) residue at position 1405 (G1405 in E. coli numbering). nih.gov The addition of a methyl group at this critical site is thought to block aminoglycoside binding through steric hindrance. nih.gov Ribosomes methylated by ArmA have been shown to be unable to bind gentamicin. nih.govnih.gov

This methylation confers a very high level of resistance to a broad spectrum of 4,6-disubstituted aminoglycosides, including gentamicin and amikacin. nih.govnih.govmdpi.com The genes encoding these methyltransferases are often located on mobile genetic elements, contributing to their rapid spread among clinically relevant gram-negative bacteria. nih.gov

Efflux Pump Systems and Drug Transport Dynamics

Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics like gentamicin C1 sulfate (B86663), out of the bacterial cell. This process reduces the intracellular concentration of the drug, preventing it from reaching its ribosomal target and thereby conferring resistance. Several families of efflux pumps contribute to this phenomenon in Gram-negative bacteria.

AcrAB-TolC: This tripartite efflux pump is a prominent member of the Resistance-Nodulation-Division (RND) superfamily and is a major contributor to multidrug resistance in Enterobacteriaceae. The AcrAB-TolC system consists of an inner membrane transporter (AcrB), a periplasmic adaptor protein (AcrA), and an outer membrane channel (TolC). While it is a broad-spectrum pump, its role in gentamicin resistance is well-documented. Overexpression of the AcrAB-TolC pump can lead to decreased susceptibility to gentamicin by actively expelling the antibiotic from the cell. This system's activity is not limited to antibiotic resistance; it also plays a role in biofilm formation and bacterial pathogenicity.

MexAB-OprM: In Pseudomonas aeruginosa, the MexAB-OprM efflux pump is a key determinant of intrinsic and acquired resistance to a wide range of antimicrobial agents, including aminoglycosides. This RND-type pump contributes to the innate resistance of P. aeruginosa to gentamicin. Overexpression of the mexAB-oprM operon is a common mechanism of multidrug resistance in clinical isolates of this opportunistic pathogen.

AdeABC: The AdeABC efflux pump is another member of the RND family and is a significant factor in the multidrug resistance of Acinetobacter baumannii. This system is composed of the AdeA (membrane fusion protein), AdeB (multidrug transporter), and AdeC (outer membrane protein). The AdeABC pump has a broad substrate profile that includes aminoglycosides, with gentamicin being a particularly good substrate for this pump. Overexpression of the adeABC operon, often due to mutations in the associated two-component regulatory system AdeRS, is a primary mechanism of high-level aminoglycoside resistance in A. baumannii.

Efflux Pump SystemBacterial Species (Examples)ComponentsSubstrates Including Gentamicin
AcrAB-TolCEscherichia coli, Enterobacter cloacaeAcrA (periplasmic), AcrB (inner membrane), TolC (outer membrane)Aminoglycosides (Gentamicin), β-lactams, fluoroquinolones, tetracyclines, chloramphenicol
MexAB-OprMPseudomonas aeruginosaMexA (periplasmic), MexB (inner membrane), OprM (outer membrane)Aminoglycosides (Gentamicin), β-lactams, fluoroquinolones, tetracyclines
AdeABCAcinetobacter baumanniiAdeA (periplasmic), AdeB (inner membrane), AdeC (outer membrane)Aminoglycosides (Gentamicin, Netilmicin), β-lactams, fluoroquinolones, tetracyclines, tigecycline

The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics. Changes in the composition and structure of this membrane can significantly impact the susceptibility of bacteria to gentamicin C1 sulfate. Reduced permeability can be a consequence of alterations in porin channels, which are protein channels that facilitate the influx of hydrophilic molecules like aminoglycosides. Downregulation or mutation of these porins can limit the entry of gentamicin into the periplasmic space, thereby contributing to resistance.

Furthermore, interactions between aminoglycosides and the outer membrane can lead to its permeabilization. However, bacteria can develop adaptive resistance by modifying their outer membrane, for instance, by inducing the production of specific outer membrane proteins that decrease susceptibility to gentamicin. This acquired resistance due to impaired uptake is a recognized mechanism in bacteria such as Enterococcus faecalis.

Adaptive Resistance Strategies

Beyond specific genetic mutations leading to resistance, bacteria can employ adaptive strategies to survive in the presence of antibiotics. These strategies often involve a subpopulation of cells and are transient and reversible.

Biofilms are structured communities of bacterial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix acts as a physical barrier, impeding the penetration of antimicrobial agents like this compound to the cells within the biofilm. The efficacy of gentamicin is significantly reduced against bacteria growing in biofilms. This reduced susceptibility is not solely due to the physical barrier of the EPS but also to the altered physiological state of the bacteria within the biofilm, which can include slower growth rates and the expression of resistance genes. The combination of gentamicin with biofilm dispersal agents has shown promise in enhancing its efficacy against biofilms.

Bacterial persistence refers to the ability of a small fraction of a bacterial population, known as persister cells, to survive exposure to high concentrations of antibiotics. These cells are not genetically resistant but are in a dormant or metabolically inactive state, which makes them tolerant to the lethal action of antibiotics that target active cellular processes. Upon removal of the antibiotic, these persister cells can resume growth and repopulate, leading to recurrent infections. The formation of persister cells is a significant challenge in the treatment of chronic infections and is linked to biofilm formation. It has been observed that certain metabolites can potentiate the activity of gentamicin against persister cells by stimulating their metabolic activity.

Adaptive StrategyDescriptionImpact on this compound Efficacy
Biofilm FormationBacterial communities embedded in a self-produced extracellular matrix.Reduced penetration of the antibiotic and altered physiological state of bacteria lead to decreased efficacy.
PersistenceA subpopulation of dormant, metabolically inactive cells (persisters) that survive antibiotic treatment.Persister cells are tolerant to gentamicin, leading to treatment failure and recurrent infections.

Structure Activity Relationships and Differential Biological Activities of Gentamicin C1 Sulfate

Impact of Methylation Patterns on Ribosomal Binding Affinity

The primary target of gentamicin (B1671437) is the A-site of the 16S rRNA within the 30S ribosomal subunit. The affinity of each gentamicin component for this site is a critical determinant of its antibiotic activity. The methylation at the 6' position of the purpurosamine ring (Ring I) plays a pivotal role in this interaction.

Studies have demonstrated that the three major components of the gentamicin C complex bind to the same location on the 30S ribosomal subunit, but with markedly different affinities. nih.gov Quantitative analysis of their interaction with a model RNA oligonucleotide mimicking the ribosomal A-site has provided precise dissociation constants (Kd).

Gentamicin C1a and C2 exhibit the highest affinity for the A-site RNA, with Kd values of 0.01 µM and 0.025 µM, respectively. nih.gov In stark contrast, gentamicin C1 binds with a significantly lower affinity, demonstrating a Kd of 0.5 µM. nih.gov This indicates that gentamicin C1's binding to the ribosomal A-site is 20- to 50-fold weaker than that of its counterparts. nih.gov

Gentamicin ComponentDissociation Constant (Kd) in µM
Gentamicin C1a0.01
Gentamicin C20.025
Gentamicin C10.5

The weaker binding affinity of gentamicin C1 directly correlates with its reduced efficacy in inhibiting protein synthesis. The primary mechanism of action for aminoglycosides involves binding to the A-site, which induces conformational changes in the ribosome, leading to mistranslation and eventual inhibition of protein synthesis. nih.gov The lower affinity of gentamicin C1 for the ribosomal A-site results in a less potent inhibitory effect on translation compared to gentamicin C1a and C2. nih.gov This difference in inhibitory action underscores the critical role of high-affinity binding in the antibacterial mechanism of these compounds.

Stereochemical Influences on Molecular Interactions

The stereochemistry of the gentamicin components, particularly the substitutions on Ring I, significantly influences their interaction with the ribosomal A-site. Gentamicin C1 possesses a methyl group on both the 6'-carbon and the 6'-amino group. acs.org This N-methylation is a key factor in its reduced binding affinity.

Differential Activity Against Bacterial Strains and Resistance Phenotypes

While the in vitro ribosomal binding affinities show clear distinctions, the antibacterial activity of the gentamicin components against wild-type bacterial strains can be more nuanced. However, these differences become more pronounced in the context of bacterial resistance mechanisms, particularly those involving aminoglycoside-modifying enzymes (AMEs).

Against a panel of wild-type Gram-negative and Gram-positive bacteria, gentamicin C1, C1a, and C2 often exhibit comparable minimum inhibitory concentrations (MICs). nih.gov For instance, against strains of Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA), the MIC values for these components show little variation. nih.gov

The presence of AMEs, however, can dramatically alter the susceptibility of bacteria to the different gentamicin components. For example, the aminoglycoside acetyltransferase AAC(6')-Ib can acetylate and inactivate gentamicin C1a and C2. In contrast, the N-methylation at the 6' position of gentamicin C1 provides a degree of protection from this enzyme, making it more effective against strains expressing AAC(6')-Ib. acs.org

Bacterial StrainGentamicin C1 (MIC, µg/mL)Gentamicin C1a (MIC, µg/mL)Gentamicin C2 (MIC, µg/mL)
E. coli (ATCC 25922)111
K. pneumoniae (ATCC 13883)111
A. baumannii (ATCC 19606)444
P. aeruginosa (ATCC 27853)444
MRSA (USA300)111

Molecular Determinants of Differential Biological Response (e.g., ribosomal inhibition profiles across different species)

The selectivity of aminoglycosides for prokaryotic over eukaryotic ribosomes is a cornerstone of their clinical utility. This specificity is largely determined by structural differences in the ribosomal A-site between bacteria and eukaryotes. A key difference is the identity of nucleotide 1408 (E. coli numbering), which is an adenosine (B11128) in prokaryotes and a guanosine (B1672433) in eukaryotes. embopress.org This single nucleotide difference significantly impacts the binding of aminoglycosides like gentamicin.

Gentamicin C1, along with other components of the C complex, exhibits a much lower affinity for eukaryotic ribosomes, which contributes to its selective toxicity against bacteria. nih.gov However, aminoglycosides can also interact with human mitochondrial ribosomes, which share some structural similarities with bacterial ribosomes. This interaction is believed to be a contributing factor to the ototoxicity and nephrotoxicity associated with aminoglycoside therapy.

Interestingly, the N-methylation of gentamicin C1, which reduces its affinity for bacterial ribosomes, also leads to reduced inhibition of mitochondrial ribosomes compared to gentamicin C2. acs.org This suggests that the structural features that diminish its antibacterial potency may also mitigate some of its potential for off-target effects in human cells. The differential binding and inhibition profiles across bacterial, mitochondrial, and cytoplasmic ribosomes highlight the complex interplay between the fine-tuned chemical structure of each gentamicin component and its broader biological activity. acs.orgnih.gov

Advanced Analytical Methodologies for Gentamicin C1 Sulfate Research

Development and Validation of Research-Grade Analytical Protocols

The development and validation of robust analytical protocols are critical for ensuring the accuracy, precision, and reproducibility of research on gentamicin (B1671437) C1 sulfate (B86663). Given that gentamicin is a multi-component mixture, analytical methods must be capable of reliably separating and quantifying the major components and any related impurities. researchgate.netnih.gov Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to assess various performance parameters. nih.gov

Numerous research-grade analytical protocols have been developed and validated for the analysis of gentamicin sulfate, employing techniques like liquid chromatography coupled with mass spectrometry (LC-MS), evaporative light scattering detection (ELSD), or charged aerosol detection (CAD). researchgate.netnih.govnih.gov

Validation of these methods involves demonstrating acceptable performance across several key metrics:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other gentamicin congeners and impurities. researchgate.net

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range. Correlation coefficients (r) greater than 0.99 are typically achieved. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. Recoveries for gentamicin components are generally in the range of 90-110%. nih.govnih.govnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (CV), with values typically below 5-10%. waters.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For sensitive LC-MS methods, the LOQ for related substances can be as low as 0.1 µg/mL. waters.com

Table 3: Summary of Validation Parameters from Published Analytical Protocols for Gentamicin Sulfate

Analytical MethodParameterResultSource
UHPLC-MS/MSLinearity Range (GEN complex)0.2–40 mg L⁻¹ nih.gov
Accuracy96.8–104.0%
Precision (Inter-assay CV)8.8–10.0%
LC/ELSDLinearity (r)> 0.99 nih.gov
Resolution (Rs)> 1.5
Recovery (Total Gentamicin)99–100%
LC-MS/MSLinearity (Correlation Coefficient)0.997–0.998 nih.gov
Recovery91.6–102.0%

These validated protocols provide researchers with reliable tools for the qualitative and quantitative analysis of gentamicin C1 sulfate, forming the basis for consistent and high-quality scientific investigation.

Preclinical Pharmacodynamic and Mechanistic Studies of Gentamicin C1 Sulfate Non Human Models

In Vitro Studies of Antibacterial Activity Mechanisms

Gentamicin (B1671437) C1 sulfate (B86663), a component of the gentamicin complex, exerts its antibacterial effect through the well-established mechanism of inhibiting bacterial protein synthesis. taylorandfrancis.commdpi.com This action is achieved by binding to the bacterial ribosome, a critical component of the protein synthesis machinery. taylorandfrancis.comnih.gov In vitro studies have elucidated that the primary target of gentamicin components is the 16S rRNA within the 30S ribosomal subunit, specifically at the aminoacyl-tRNA site (A site). nih.govembopress.org

The binding of gentamicin C1 to the A site interferes with the decoding process of messenger RNA (mRNA), leading to the production of non-functional or truncated proteins and ultimately resulting in bacterial cell death. nih.gov Research comparing the different C-subtypes has revealed variations in their binding affinities to the ribosomal target. Studies utilizing equilibrium dialysis and high-resolution NMR with Escherichia coli ribosomes and A-site RNA oligomers have shown that gentamicin C1 binds with a lower affinity compared to gentamicin C1a and C2. embopress.org

This difference in binding affinity is attributed to the specific chemical structure of the C1 component. nih.gov Gentamicin C1 possesses a methyl group on the 6'-nitrogen (N6'), which creates steric hindrance within the ribosomal binding pocket. nih.gov This steric clash is thought to interfere with a crucial hydrogen bond between the N6' position of the antibiotic and the N1 of adenine (B156593) 1408 in the 16S rRNA, thereby reducing the stability of the interaction and lowering the inhibitory activity compared to its non-methylated counterparts like gentamicin C2. nih.gov Despite this lower affinity, gentamicin C1 retains significant antibacterial activity against a wide range of susceptible bacteria. acs.org

Investigation of Differential Pharmacokinetics of C-Subtypes in Animal Models

Pharmacokinetic studies in various non-human models have consistently demonstrated significant differences between the C-subtypes of gentamicin, including C1, C1a, and C2. These investigations reveal that gentamicin cannot be considered a single entity from a pharmacokinetic perspective, and the behavior of each component can have distinct clinical and toxicological implications.

In a study involving healthy and infected piglets administered a single intramuscular dose of gentamicin, the C1 component showed the highest clearance and volume of distribution. embopress.org In healthy piglets, the clearance of C1 was notably higher than that of C1a and C2. embopress.org Similarly, the apparent volume of distribution was greatest for the C1 component in both healthy and infected animals. embopress.org

Table 1: Comparative Pharmacokinetic Parameters of Gentamicin C-Subtypes in Healthy vs. Infected Piglets (Intramuscular Administration)

Parameter Gentamicin Subtype Healthy Piglets (Mean ± SD) Infected Piglets (Mean ± SD)
Cmax (µg/mL) C1 16.92 ± 2.60 14.18 ± 1.25
C1a 25.12 ± 4.09 21.14 ± 1.87
C2 28.32 ± 4.60 23.72 ± 2.10
T½ (h) C1 22.09 ± 6.43 12.52 ± 1.15
C1a 24.94 ± 7.32 11.94 ± 0.08
C2 21.04 ± 6.13 11.58 ± 0.10
CL/F (L/h/kg) C1 0.20 ± 0.05 0.23 ± 0.02
C1a 0.14 ± 0.04 0.19 ± 0.01
C2 0.15 ± 0.04 0.20 ± 0.01
Vz/F (L/kg) C1 6.41 ± 1.11 4.04 ± 0.40
C1a 4.90 ± 0.85 3.24 ± 0.27
C2 4.54 ± 0.80 3.23 ± 0.27

Data sourced from a study on healthy and co-infected piglets. Cmax = Maximum plasma concentration; T½ = Half-life; CL/F = Apparent clearance; Vz/F = Apparent volume of distribution.

Studies in beagles following a single intravenous dose also highlighted the unique pharmacokinetic profile of gentamicin C1. The clearance of gentamicin C1 was found to be approximately 150% higher than that of C1a and C2. excli.de Correspondingly, the volume of distribution at steady state (Vss) for C1 was about 145% higher than for the other two components. excli.de These significant differences in clearance and distribution were attributed to higher tissue binding of the C1 component. excli.de

Table 2: Pharmacokinetic Parameters of Gentamicin C-Subtypes in Beagles (Intravenous Administration)

Parameter Gentamicin C1 (Mean ± SD) Gentamicin C1a (Mean ± SD) Gentamicin C2 (Mean ± SD)
Half-life (min) 64 ± 12 66 ± 12 63 ± 12
Mean Residence Time (min) 81 ± 13 84 ± 12 79 ± 13
Clearance (mL/min/kg) 4.62 ± 0.71* 1.81 ± 0.26 1.82 ± 0.25
Volume of Distribution (Vss, L/kg) 0.36 ± 0.04* 0.14 ± 0.01 0.15 ± 0.02

\Indicates a statistically significant difference (P < 0.05) compared to C1a and C2 components.* Data adapted from a study in six beagles.

Research in broiler chickens further supports the observation of differential pharmacokinetics. Following subcutaneous administration, gentamicin C1 exhibited the shortest elimination half-life (1.54 h) compared to C1a (2.37 h) and C2 (3.32 h). taylorandfrancis.com These consistent findings across different animal species underscore that the individual components of the gentamicin complex, particularly C1, have distinct pharmacokinetic profiles that influence their distribution and elimination.

Characterization of Molecular Interactions in Non-Human Biological Systems

The molecular interactions of gentamicin C1 sulfate have been characterized in both its target bacterial systems and in non-human host tissues, which helps to explain its efficacy and toxicological profile.

Interaction with Bacterial Ribosomes: The primary molecular interaction responsible for gentamicin C1's antibacterial activity is its binding to the bacterial 30S ribosomal subunit. nih.govembopress.org This interaction occurs within the ribosomal A site, a critical region for protein synthesis. The binding of gentamicin C1 distorts the local RNA structure, specifically affecting the conformation of key nucleotides like A1492 and A1493, which are essential for ensuring translational accuracy. embopress.org This disruption leads to misreading of the mRNA code and inhibition of protein synthesis. nih.govresearchgate.net The N-methyl group on the 6' position of gentamicin C1's ring I has been shown to sterically hinder optimal binding to the A site, resulting in a lower binding affinity and reduced antiribosomal activity compared to other C-components like C2. nih.gov

Interactions with Host Tissues (Nephrotoxicity and Ototoxicity): In non-human biological systems, gentamicin C1's molecular interactions are also responsible for its characteristic toxicities.

Kidney: In animal models, gentamicin-induced nephrotoxicity is initiated by its accumulation in the epithelial cells of the kidney's proximal tubules. excli.denih.gov This process is mediated by the megalin-cubilin complex, a multi-ligand endocytic receptor responsible for reabsorbing proteins and other molecules from the glomerular filtrate. excli.denih.gov Gentamicin binds to this complex and is transported into the cells via endocytosis. excli.de Once inside, it can interact with and disrupt intracellular organelles. It binds to membrane phospholipids, particularly phosphatidylinositol, altering their function and leading to a condition known as phospholipidosis. excli.de This disruption of cellular membranes and accumulation within lysosomes can trigger pathways leading to oxidative stress, inflammation, and ultimately apoptosis and necrosis of the tubular cells. excli.deekb.eg

Inner Ear: The basis for ototoxicity involves interactions within the cochlear and vestibular hair cells. Studies in animal models, such as guinea pigs, have shown that gentamicin is preferentially taken up and concentrated by vestibular type I hair cells compared to type II hair cells. nih.gov This selective accumulation is a key factor in the vestibulotoxicity of the drug. nih.gov At the molecular level, gentamicin can generate reactive oxygen species (ROS) within the inner ear, causing significant oxidative stress. nih.gov This oxidative damage can harm sensory hair cells permanently, leading to their death and resulting in hearing or balance impairment. nih.gov The interaction with mitochondria in hair cells is also implicated, as gentamicin can rapidly alter their metabolic state, an effect that is most pronounced in high-frequency outer hair cells. unmc.edu Notably, the reduced inhibitory effect of gentamicin C1 on mitochondrial ribosomes (compared to other congeners) has been correlated with lower ototoxicity, suggesting a direct link between the molecular interaction at the ribosomal level and host cell toxicity. nih.gov

Synthesis and Derivatization of Gentamicin C1 Sulfate Analogues

Chemical Synthesis Approaches for Gentamicin (B1671437) C1 and Related Congeners

The creation of pure gentamicin C1 and its related compounds is essential for detailed structure-activity relationship (SAR) studies and for the development of new therapeutic agents. Historically, these individual components were isolated from fermentation mixtures of Micromonospora purpurea through challenging chromatographic techniques. researchgate.netnih.gov However, chemical synthesis offers a more controlled and versatile approach to access these molecules and their designed analogues.

A significant strategy in the synthesis of gentamicin C1 involves semi-synthetic methods starting from more readily available aminoglycosides, such as sisomicin (B1680986). embopress.orgnih.gov A stereocontrolled route has been developed to prepare gentamicins C1 and C2 from sisomicin. embopress.orgnih.gov This multi-step process involves the conversion of sisomicin to a key intermediate, followed by a series of reactions including cleavage of an acetal, formation and epimerization of a sulfinyl imine, and subsequent functional group manipulations to yield gentamicin C1. embopress.orgnih.gov Another approach has been the synthesis of gentamicin minor components, like gentamicins B1 and X2, from a selectively protected garamine-based acceptor, also derived from sisomicin. nih.gov

Chemoenzymatic synthesis represents a modern and efficient approach for the regioselective modification of aminoglycosides, often avoiding the need for extensive protecting group chemistry. frontiersin.orgsemanticscholar.org This strategy can be employed to introduce diversity at specific positions of the aminoglycoside scaffold. For instance, a two-step chemoenzymatic route can regioselectively modify the C-6' position of aminoglycosides. This involves an enzymatic transamination to generate an aldehyde, followed by a chemical reductive amination to introduce various substituents. frontiersin.orgsemanticscholar.org

The purification of gentamicin C1 and its congeners from both fermentation broths and synthetic reaction mixtures relies heavily on chromatographic methods. Reverse-phase high-performance liquid chromatography (HPLC) is a powerful technique used to isolate individual gentamicin components, enabling their detailed characterization and evaluation. nih.gov

Design and Evaluation of Novel Aminoglycoside Derivatives

The primary driver for designing novel aminoglycoside derivatives is the need to overcome bacterial resistance mechanisms. frontiersin.orgnih.gov The most common form of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs), which include acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). nih.govfrontiersin.org These enzymes alter the structure of the aminoglycoside, preventing it from binding effectively to its ribosomal target.

Strategies to circumvent this resistance often involve modifying the positions on the aminoglycoside scaffold that are targeted by AMEs. For example, the introduction of an (S)-4-amino-2-hydroxybutyryl (AHB) side chain at the 1-amino group of kanamycin (B1662678) led to the development of amikacin, which is resistant to several AMEs. nih.gov Similar modifications, such as adding an ethyl group to sisomicin to create netilmicin, have also proven effective. nih.gov These bulky side chains are thought to sterically hinder the approach of AMEs to their target sites. nih.gov

The evaluation of newly synthesized derivatives involves determining their antibacterial activity against a panel of clinically relevant bacterial strains, including those known to be resistant to existing aminoglycosides. Minimum inhibitory concentration (MIC) assays are standard for quantifying this activity. nih.govacs.org For instance, studies on synthetic gentamicin congeners revealed that while most C subtypes had comparable activity against wild-type Gram-negative pathogens, their susceptibility to inactivation by AMEs varied. nih.govresearchgate.net Specifically, the C6'-methyl group of gentamicin C1 provides protection against certain acetyltransferases. researchgate.net

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications influence antibacterial potency and the ability to evade resistance. For example, it has been observed that methylation at the N6' position in gentamicin C1 and C2b leads to a slight decrease in inhibitory activity against the bacterial ribosome. nih.govacs.org This is attributed to the steric impact of the N-alkyl group on a critical hydrogen bond between the N6' of the drug and the N1 of adenine (B156593) 1408 in the ribosomal binding pocket. acs.org

Structure-Based Drug Design Principles Informed by Gentamicin C1 Studies

Structure-based drug design leverages detailed knowledge of the three-dimensional structure of the drug-target complex to guide the rational design of more effective therapeutic agents. acs.org In the case of aminoglycosides, the target is the decoding A site of the bacterial 16S ribosomal RNA (rRNA). embopress.orgnih.gov

High-resolution structural studies, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided invaluable insights into how gentamicin and its congeners bind to the ribosomal A site. nih.govembopress.org These studies have revealed that aminoglycosides bind in the major groove of the A-site RNA, with rings I and II of the drug directing specific interactions. embopress.org For example, the amino groups at positions 1 and 3 of the central 2-deoxystreptamine (B1221613) ring (ring II) form key hydrogen bonds with the rRNA. embopress.org

The 6'-methyl group of gentamicin C1 plays a significant role in its interaction with the ribosome and its ability to evade certain resistance enzymes. researchgate.net NMR studies and molecular modeling have shown how different substitutions around ring I affect binding affinity. embopress.org For instance, gentamicin C1 binds to the A-site RNA with a lower affinity compared to gentamicin C1a, which lacks the N-methylation at the 6' position. embopress.orgembopress.org The introduction of a methyl group at the 6'-amino group reduces binding affinity. embopress.orgembopress.org

Computational modeling and molecular docking are increasingly used to predict the binding of novel analogues to the ribosomal A site. nih.gov These computational approaches allow for the in silico screening of virtual libraries of compounds, prioritizing those with the highest predicted binding affinity and best fit within the binding pocket. nih.gov This helps to focus synthetic efforts on the most promising candidates.

A major goal of structure-based design is to create derivatives with improved selectivity for the bacterial ribosome over human mitochondrial ribosomes, as binding to the latter is associated with ototoxicity. nih.gov By understanding the subtle structural differences between the bacterial and human mitochondrial ribosomal A sites, it is possible to design modifications that enhance binding to the bacterial target while reducing affinity for the human counterpart, thereby potentially leading to safer antibiotics. nih.govacs.org

Future Research Directions for Gentamicin C1 Sulfate

Elucidating Uncharted Biosynthetic Steps and Enzymes

The biosynthetic pathway of the gentamicin (B1671437) C complex is intricate, involving a series of enzymatic modifications to a core aminocyclitol structure. While significant progress has been made in identifying the genes and enzymes responsible for producing the various gentamicin components, several steps, particularly those differentiating the C1 component, remain areas of active investigation. cam.ac.ukresearchgate.net

The biosynthesis of gentamicin C1 branches off from other components at key methylation steps. nih.gov The enzyme GenK, a C-methyltransferase, is crucial in guiding the pathway toward the production of gentamicin C2, C2a, and ultimately C1. nih.govnih.gov The final step in the formation of gentamicin C1 is the 6'-N-methylation of gentamicin C2, a reaction catalyzed by the methyltransferase GenL. cam.ac.ukpnas.org Notably, the gene for GenL was discovered outside the primary gentamicin biosynthetic gene cluster, highlighting the complexity of its genetic regulation. pnas.orgresearchgate.net

Future research will likely focus on a more detailed characterization of these key enzymes. Uncharted areas include the precise catalytic mechanisms and substrate specificities of the enzymes involved in the later stages of the pathway. For instance, the dideoxygenation process, critical for the formation of the C components, is catalyzed by a series of enzymes including GenP, GenB3, and GenB4. researchgate.netacs.org While their roles have been identified, the intricate details of their enzymatic actions, particularly how they achieve the removal of two hydroxyl groups, are still being elucidated. acs.org A deeper understanding of these enzymatic steps could enable the bioengineering of strains to produce specific gentamicin components like C1 in higher yields. pnas.org

Table 1: Key Enzymes in the Later Stages of Gentamicin C1 Biosynthesis

EnzymeFunctionResearch Focus
GenK C-methyltransferase, directs pathway towards C1 precursorElucidating catalytic mechanism and substrate specificity. nih.gov
GenL N-methyltransferase, catalyzes the final step to form C1 from C2Understanding its regulation, being encoded outside the main gene cluster. cam.ac.ukpnas.org
GenP Phosphotransferase, initiates the dideoxygenation processDetailed mechanistic studies of the phosphorylation step. acs.org
GenB3/GenB4 PLP-dependent enzymes involved in didehydroxylationUnraveling the novel catalytic mechanisms for hydroxyl group removal. acs.org

Advanced Structural Biology of Gentamicin C1-Target Interactions

The bactericidal action of gentamicin arises from its binding to the A-site of the 16S rRNA within the bacterial ribosome's 30S subunit, which leads to misreading of mRNA and inhibition of protein synthesis. embopress.orgrcsb.org Advanced structural biology techniques are providing unprecedented insights into this interaction, revealing the subtle yet significant differences in how each gentamicin component, including C1, engages with the ribosomal target.

High-resolution structures from cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy have shown that gentamicin C1a binds deep within the major groove of the A-site RNA. nih.govembopress.orgnih.gov Rings I and II of the antibiotic direct the specific interactions, while Ring III makes important contacts with conserved base pairs. embopress.orgembopress.org These interactions induce a conformational change in the ribosome, flipping out key nucleotides (A1492 and A1493) in the decoding center, which is the structural basis for translational inaccuracy. sanbonmatsu.orgnih.gov

The primary structural difference in gentamicin C1 is the presence of a methyl group on the 6'-amino group of Ring I. nih.gov This modification reduces its binding affinity for the A-site RNA by 20- to 50-fold compared to gentamicin C1a and C2. embopress.orgembopress.orgresearchgate.net Molecular modeling based on the gentamicin C1a-RNA complex structure suggests that this reduced affinity is due to the fixed rotation around the 6'-carbon and 6'-nitrogen, which may disrupt some hydrogen bonding and electrostatic interactions with the RNA. embopress.org

Future research in this area will leverage even higher-resolution cryo-EM and advanced computational methods like all-atom molecular dynamics simulations. nih.govnih.gov These studies aim to:

Precisely map the network of hydrogen bonds and solvent-mediated interactions between gentamicin C1 and the ribosome. nih.gov

Calculate the free-energy landscape of the binding process, moving beyond a simple bound/unbound model to understand the shuttling between metastable states. sanbonmatsu.orgnih.gov

Elucidate the dynamics of the ribosomal A-site and how the specific structure of C1 influences the "stochastic gating" mechanism of binding. sanbonmatsu.orgnih.gov

This detailed structural and dynamic information is crucial for the rational design of new aminoglycoside analogs with improved binding affinity and specificity. nih.gov

Development of Strategies to Overcome Resistance Mechanisms Specific to C1

The most significant threat to the clinical utility of aminoglycosides is the emergence of bacterial resistance, predominantly through the action of aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), alter the structure of the antibiotic, preventing it from binding effectively to the ribosome. nih.govresearchgate.net

Gentamicin C1 possesses a unique structural feature that allows it to evade certain resistance mechanisms. The presence of a methyl group on the 6'-N position makes it a poor substrate for many common AAC(6') enzymes, which are prevalent in clinical isolates. nih.govnih.gov However, Gentamicin C1 is not immune to all forms of enzymatic modification. It remains susceptible to inactivation by other AMEs, particularly those that modify different positions on the molecule, such as AAC(3) enzymes, which were among the first to be described as conferring gentamicin resistance. mdpi.com

Future strategies to combat resistance specific to gentamicin C1 are focused on two main approaches:

Development of AME Inhibitors: This involves designing small molecules that can be co-administered with gentamicin C1. These inhibitors would preferentially bind to the active site of the resistance enzyme (e.g., AAC(3)), acting as a "decoy" and allowing the antibiotic to reach its ribosomal target unimpeded. mdpi.com The development of bisubstrate analogs and the repurposing of other enzyme inhibitors are active areas of research. mdpi.combohrium.com

Rational Design of Novel Analogs: Using the detailed structural information of C1's interaction with both the ribosome and AMEs, researchers are working to synthesize new derivatives, or "neoglycosides." nih.gov The goal is to create molecules that retain potent ribosomal binding activity while being sterically hindered from entering the active site of resistance enzymes like AAC(3) and ANT(2"). nih.govmdpi.com

Table 2: Aminoglycoside-Modifying Enzymes (AMEs) Affecting Gentamicin C1

Enzyme ClassSpecific Enzyme ExampleAction on Gentamicin C1Strategy to Overcome
Aminoglycoside N-acetyltransferases (AACs) AAC(3)Acetylates an amino group, inactivating the drug.Development of specific AAC(3) inhibitors; design of C1 analogs resistant to acetylation. mdpi.com
Aminoglycoside O-nucleotidyltransferases (ANTs) ANT(2")-IAdenylylates a hydroxyl group, inactivating the drug.Design of C1 analogs that block the enzyme's active site. nih.gov

Novel Applications of Gentamicin C1 beyond Traditional Antibiosis

Emerging research is uncovering potential therapeutic roles for aminoglycosides that extend beyond their traditional use as bactericidal agents. These novel applications leverage the ability of these molecules to interact with RNA structures and influence cellular processes.

One of the most promising non-antibiotic applications is in the treatment of genetic diseases caused by nonsense mutations. ubc.capnas.org These mutations introduce a premature termination codon (PTC) in the mRNA, leading to the production of a truncated, non-functional protein. ubc.ca Certain aminoglycosides, including components of the gentamicin complex, have been shown to induce "readthrough" of these PTCs, allowing the ribosome to insert an amino acid at the site of the nonsense mutation and synthesize a full-length, functional protein. nih.govnih.gov While initial studies have shown promise, the efficiency of readthrough can be low and variable among different gentamicin components. pnas.orgnih.gov Future research is focused on evaluating the specific efficacy of purified gentamicin C1 for this application and potentially modifying its structure to enhance readthrough activity while minimizing toxicity. nih.gov This could offer a therapeutic strategy for genetic disorders like cystic fibrosis and Duchenne muscular dystrophy. nih.govnonsensemutations.org

Another area of exploration involves the use of gentamicin C1 in advanced drug delivery systems. nih.gov Due to its high water solubility and low cellular penetration, its efficacy can be limited. nih.gov To overcome this, researchers are encapsulating gentamicin in various nano-sized delivery systems, such as pH-sensitive liposomes and polymeric nanoparticles. nih.govscilit.commanipal.edu These nanoformulations are designed to:

Target the delivery of the drug to specific infection sites. nih.gov

Enhance penetration into bacterial cells or biofilms.

Achieve a controlled release of the antibiotic, maintaining effective concentrations over a longer period. nih.gov

These novel delivery strategies could not only improve the efficacy of gentamicin C1 against resistant bacteria but also open up new therapeutic possibilities for treating intracellular infections and other challenging conditions. scilit.com

Q & A

Q. What are the primary components of gentamicin sulfate, and how do their proportions affect research outcomes?

Gentamicin sulfate is a mixture of structurally related aminoglycosides, with the major components (C1, C1a, C2, C2a, C2b) constituting ~80% of the total mass, while minor components (e.g., gentamicin A, B, X2) account for ~20% . Batch-to-batch variability in component ratios (e.g., C1: 20–40%; C1a: 10–30%; C2-related: 40–60%) can influence antibacterial activity and experimental reproducibility . Researchers should quantify component ratios using high-performance liquid chromatography (HPLC) or ion chromatography (Table 1) to standardize experimental conditions .

Table 1 : Typical Composition of Gentamicin Sulfate Batches

ComponentPercentage Range
Gentamicin C120–40%
Gentamicin C1a10–30%
C2, C2a, C2b (sum)40–60%

Q. Which analytical methods are recommended for isolating and characterizing gentamicin C1 sulfate in research samples?

Isolation and characterization require a combination of:

  • Chromatography : Ion chromatography (for quantifying C components) or reverse-phase HPLC .
  • Spectroscopy : Mass spectrometry (MS) for molecular weight confirmation, and <sup>1</sup>H-NMR/FTIR for structural validation .
  • Certificates of Analysis (CoA) : Use batches with lot-specific spectral data (HNMR, FTIR) to ensure purity ≥99% for mechanistic studies .

Q. How does the structural diversity of gentamicin components influence its mechanism of action?

The C complex (C1, C1a, C2) exhibits higher antibacterial activity due to optimized binding to the 16S rRNA of bacterial ribosomes, disrupting protein synthesis . Minor components (e.g., gentamicin A) have reduced activity, highlighting the need for precise component quantification in studies correlating structure and efficacy .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound composition to ensure experimental reproducibility?

  • Standardization : Use pharmacopeial-grade gentamicin (e.g., USP or EP standards) with defined component ranges .
  • Quality Control : Request CoA with HPLC/MS data for each batch .
  • Statistical Adjustments : Include batch ID as a covariate in data analysis to control for compositional variability .

Q. What experimental designs are optimal for studying the biosynthetic pathways of this compound in Micromonospora purpurea?

  • Genetic Engineering : Knockout/overexpression of genes in the gentamicin biosynthetic cluster (e.g., genB, genK) to alter component ratios .
  • Metabolite Profiling : Use LC-MS to track intermediate metabolites and quantify pathway flux .
  • Fermentation Optimization : Adjust culture conditions (pH, temperature) to maximize C1 yield .

Q. How should discrepancies in reported minimum inhibitory concentrations (MICs) for this compound be resolved?

Conflicting MIC data often arise from methodological differences:

  • Standardized Protocols : Follow CLSI/EUCAST guidelines for broth microdilution or disk diffusion .
  • Strain-Specific Factors : Account for bacterial efflux pumps or ribosomal mutations affecting drug uptake .
  • Component-Specific Activity : Normalize MIC values to the C1 content of each batch .

Q. What in silico approaches are used to predict the binding affinity of this compound to bacterial targets?

  • Molecular Docking : Model interactions between C1 and the 30S ribosomal subunit using software like AutoDock .
  • Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions .
  • Quantitative Structure-Activity Relationship (QSAR) : Corlate component-specific structural features (e.g., hydroxyl groups) with antibacterial potency .

Methodological Notes

  • Data Contradiction Analysis : When reconciling conflicting results, compare component ratios, bacterial strains, and assay conditions across studies .
  • Ethical Reproducibility : Publish raw HPLC/MS data and detailed experimental protocols (per journal guidelines like Beilstein J. Org. Chem.) to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.